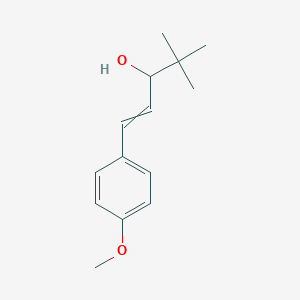![molecular formula C15H22O3 B13815160 (Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)
(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyvalerenic acid is a sesquiterpenoid compound found in the roots of the valerian plant (Valeriana officinalis). It is one of the primary active constituents responsible for the sedative and anxiolytic effects of valerian root extracts. This compound is often studied for its potential therapeutic applications, particularly in the treatment of insomnia and anxiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxyvalerenic acid can be synthesized through various chemical reactions involving valerian root extracts. One common method involves the extraction of valerian root using hydroalcoholic mixtures, followed by chromatographic separation to isolate hydroxyvalerenic acid. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to purify the compound .
Industrial Production Methods
In industrial settings, hydroxyvalerenic acid is typically extracted from valerian root using supercritical fluid extraction (SFE) with carbon dioxide. This method offers advantages such as higher yield and faster extraction times compared to traditional methods like percolation with ethanol . The extracted compound is then purified using chromatographic techniques to ensure high purity and concentration.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxyvalerenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Hydroxyvalerenic acid can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of hydroxyvalerenic acid, such as acetoxyvalerenic acid and valerenic acid. These derivatives are often studied for their enhanced pharmacological activities .
Aplicaciones Científicas De Investigación
Hydroxyvalerenic acid has a wide range of scientific research applications:
Chemistry: It is used as a marker for the qualitative and quantitative analysis of valerian root extracts.
Mecanismo De Acción
Hydroxyvalerenic acid exerts its effects primarily by modulating the GABA-A receptors in the brain. This modulation enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound binds to specific sites on the GABA-A receptor complex, altering its conformation and increasing its affinity for GABA .
Comparación Con Compuestos Similares
Hydroxyvalerenic acid is often compared with other valerenic acid derivatives, such as:
Valerenic Acid: The primary active compound in valerian root, known for its sedative effects.
Acetoxyvalerenic Acid: Another derivative with similar pharmacological properties but different potency and efficacy.
Valerenal: A related compound that also contributes to the overall effects of valerian root extracts.
Hydroxyvalerenic acid is unique due to its specific binding affinity to GABA-A receptors and its distinct pharmacokinetic profile, making it a valuable compound for therapeutic applications.
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11(6-9(2)15(17)18)14-10(3)13(16)7-12(8)14/h6,8,11-13,16H,4-5,7H2,1-3H3,(H,17,18)/b9-6-/t8-,11-,12-,13?/m0/s1 |
Clave InChI |
LHSNXDDJSAHAFU-CGCCGABNSA-N |
SMILES isomérico |
C[C@H]1CC[C@H](C2=C(C(C[C@@H]12)O)C)/C=C(/C)\C(=O)O |
SMILES canónico |
CC1CCC(C2=C(C(CC12)O)C)C=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


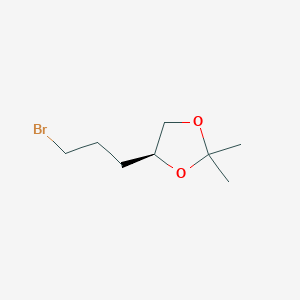
![Piperazine, 1,4-bis[(trimethylsilyl)methyl]-](/img/structure/B13815084.png)
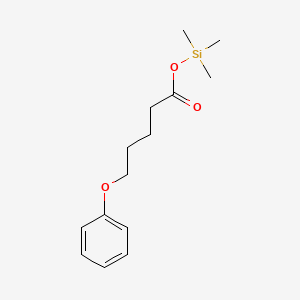
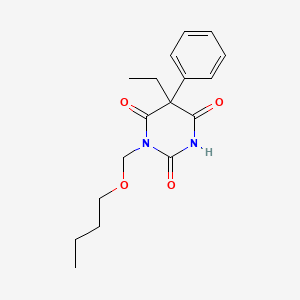

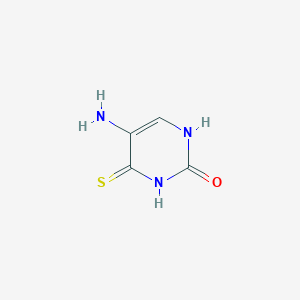
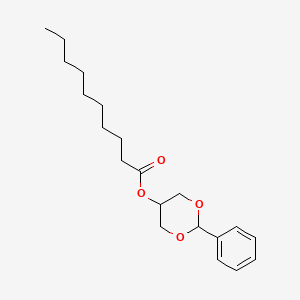
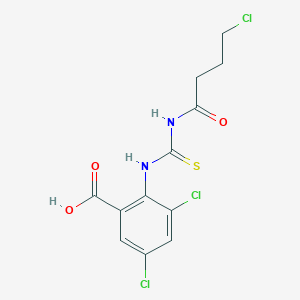
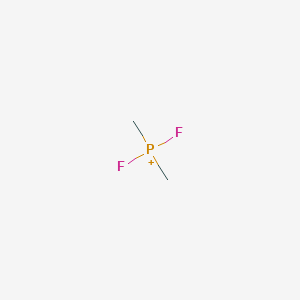
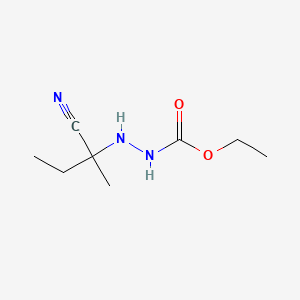
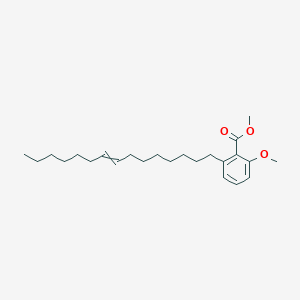
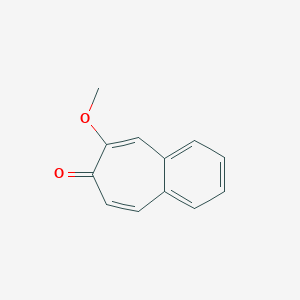
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
